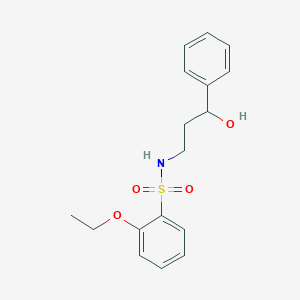
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H21NO4S and a molecular weight of 335.42. It is a derivative of benzenesulfonamide .
Synthesis Analysis
While specific synthesis methods for “2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide” are not available in the search results, benzenesulfonamide derivatives have been synthesized and studied for their anticancer and antimicrobial properties . The synthesis of such compounds often involves electrophilic aromatic substitution .
Molecular Structure Analysis
The compound is an ether derivative, which can be considered as a derivative of water where both hydrogen atoms are replaced by alkyl or aryl groups . In this case, the groups are 2-ethoxy and N-(3-hydroxy-3-phenylpropyl).
Scientific Research Applications
Endothelin Receptor Antagonists
Research on biphenylsulfonamides, such as the development of selective endothelin-A (ETA) receptor antagonists, showcases the potential of sulfonamide derivatives in treating cardiovascular diseases. Murugesan et al. (1998) explored the structure-activity relationships of these compounds, leading to the identification of potent analogs with significant oral activity in inhibiting pressor effects caused by endothelin-1, indicating their potential in managing conditions like hypertension and heart failure (Murugesan et al., 1998).
Vasospasm Prevention
Another application is in the prevention of cerebral vasospasm following subarachnoid hemorrhage. Zuccarello et al. (1996) demonstrated that oral administration of endothelin receptor antagonists significantly reduced vasospasm in animal models, suggesting a therapeutic pathway for conditions associated with subarachnoid hemorrhage (Zuccarello et al., 1996).
Molecular Assembly and Conformation
The study of arylsulfonamide para-alkoxychalcones by Castro et al. (2013) illustrates the impact of molecular structure on conformation and assembly. This research offers insights into how slight modifications can influence the crystal structure and packing, relevant for the design of materials with specific physical properties (Castro et al., 2013).
Photodynamic Therapy
The development of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy shows the application in treating cancers. Pişkin et al. (2020) highlighted the potential of these compounds as Type II photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties, marking an advance in non-invasive cancer treatments (Pişkin et al., 2020).
Carbonic Anhydrase Inhibitors
Sulfonamides, including benzenesulfonamides, are known for their role as carbonic anhydrase inhibitors (CAIs), with applications ranging from the treatment of glaucoma to diuretics. Research by Di Fiore et al. (2011) into N-substituted benzenesulfonamides offers a deeper understanding of their binding and inhibition mechanisms, providing a foundation for developing more effective CAIs (Di Fiore et al., 2011).
properties
IUPAC Name |
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-2-22-16-10-6-7-11-17(16)23(20,21)18-13-12-15(19)14-8-4-3-5-9-14/h3-11,15,18-19H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMNOTFMBAQHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

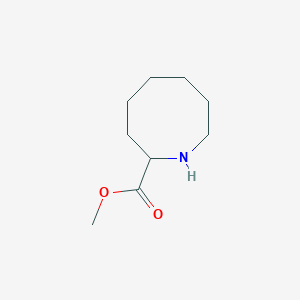


![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2570375.png)
![2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2570376.png)
![3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2570379.png)
![1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2570380.png)
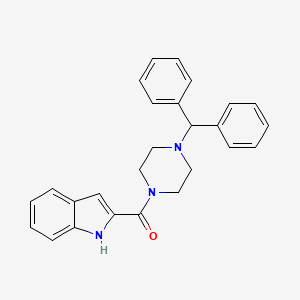
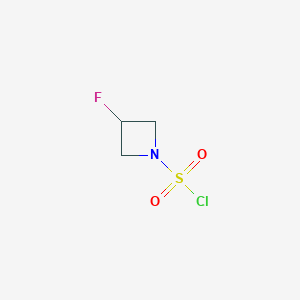
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2570386.png)
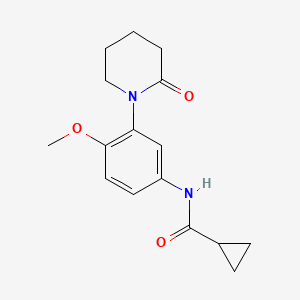
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2570388.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/no-structure.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2570393.png)